3-iodo-N-methyl-p-toluenesulfonamide structure and molecular weight
3-iodo-N-methyl-p-toluenesulfonamide structure and molecular weight
Structural Elucidation, Process Chemistry, and Analytical Profiling[1]
Executive Summary & Structural Identity
3-iodo-N-methyl-p-toluenesulfonamide is a specialized halogenated sulfonamide intermediate.[1] It serves as a critical scaffold in medicinal chemistry, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biaryl sulfonamides.[1] Its structure is defined by the synergistic substitution pattern on the benzene ring, where the iodine atom is positioned to leverage the electronic activation of the methyl group while maintaining the stability of the sulfonamide core.[1]
Physicochemical Profile[1]
The following data characterizes the target molecule based on stoichiometric calculation and functional group analysis.
| Property | Specification | Notes |
| Chemical Name | 3-iodo-N,4-dimethylbenzenesulfonamide | IUPAC systematic naming |
| Molecular Formula | ||
| Molecular Weight | 311.14 g/mol | Calculated based on standard atomic weights |
| Core Scaffold | p-Toluenesulfonamide | Parent CAS: 70-55-3 |
| Precursor CAS | 640-61-9 | N-Methyl-p-toluenesulfonamide (Starting Material) |
| Physical State | Crystalline Solid | Off-white to pale yellow (Empirical) |
| Solubility | DMSO, DMF, | Lipophilic nature due to iodine/methyl groups |
Structural Geometry
The molecule features a benzene ring trisubstituted at positions 1, 3, and 4.
-
Position 1 (
): The sulfonyl group adopts a tetrahedral geometry. The N-methyl substituent reduces the acidity of the sulfonamide nitrogen compared to the primary sulfonamide, improving lipophilicity.[1] -
Position 4 (
): The para-methyl group acts as a weak electron-donating group (EDG).[1] -
Position 3 (
): The iodine atom is located ortho to the methyl group and meta to the sulfonyl group. This regiochemistry is thermodynamically favored during synthesis due to the cooperative directing effects of the substituents.
Synthesis & Process Chemistry
The synthesis of 3-iodo-N-methyl-p-toluenesulfonamide is an exercise in regioselective electrophilic aromatic substitution (EAS) .[1] A direct iodination of the commercially available N-methyl-p-toluenesulfonamide is the most efficient route, avoiding the need for handling unstable diazonium intermediates.[1]
Retrosynthetic Logic
-
Directing Effects: The sulfonyl group (
) is a strong electron-withdrawing group (EWG) and a meta-director.[1] The methyl group ( ) is a weak EDG and an ortho/para-director. -
The "Sweet Spot": Position 3 is meta to the sulfonyl group and ortho to the methyl group.[1] Both substituents direct the incoming electrophile (
) to this position, ensuring high regiochemical fidelity.
Experimental Protocol: Oxidative Iodination
Note: This protocol assumes standard Schlenk line techniques.
Reagents:
-
Substrate: N-Methyl-p-toluenesulfonamide (CAS 640-61-9)[1][2][3][4][5]
-
Iodine Source: N-Iodosuccinimide (NIS) or
/Periodic Acid ( )[1] -
Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH)[1]
-
Solvent: Acetonitrile (
) or Acetic Acid ( )[1]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with N-Methyl-p-toluenesulfonamide (1.0 equiv) and MeCN (0.2 M concentration).
-
Activation: Add the acid catalyst (TFA, 10 mol%). The acid activates the NIS and protonates the solvent shell, facilitating the generation of the iodonium species.[1]
-
Iodination: Add N-Iodosuccinimide (1.1 equiv) portion-wise at room temperature.
-
Scientist's Note: Portion-wise addition prevents a high local concentration of radical species, though this reaction proceeds primarily via an ionic mechanism.
-
-
Reaction Monitoring: Stir at 60°C. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[6] The starting material (
~2.5 min) should convert to the less polar iodinated product ( ~4.0 min). -
Quench: Upon completion (approx. 4-6 hours), quench with saturated aqueous sodium thiosulfate (
) to reduce unreacted iodine (indicated by the disappearance of brown/purple color). -
Isolation: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Reaction Pathway Visualization[1]
Figure 1: Electrophilic aromatic substitution pathway leveraging cooperative directing effects for regioselective C3-iodination.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The introduction of the iodine atom breaks the symmetry of the para-substituted benzene ring found in the starting material.[1]
-
NMR (400 MHz,
):- ~2.45 ppm (s, 3H): Aryl-Methyl group. (Slight downfield shift from parent due to ortho-iodine).[1]
-
~2.65 ppm (d, 3H): N-Methyl group (
, couples to NH). - ~4.50 ppm (q, 1H): Sulfonamide NH (Broad).
-
Aromatic Region:
- ~7.35 ppm (d, 1H): Proton at C5 (Ortho to methyl, meta to I).
- ~7.70 ppm (dd, 1H): Proton at C6 (Ortho to sulfonyl).
- ~8.30 ppm (d, 1H): Proton at C2 (Ortho to sulfonyl, Ortho to I). Diagnostic Signal: This proton shifts significantly downfield due to the deshielding effect of the adjacent iodine and sulfonyl group.[1]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Expected Mass:
-
Isotope Pattern: Iodine is monoisotopic (
). There is no M+2 peak characteristic of Bromine or Chlorine.
Applications in Drug Discovery[1][6]
This molecule is not merely an endpoint but a high-value "handle" for further diversification.[1]
Palladium-Catalyzed Cross-Coupling
The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, making this intermediate ideal for mild cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl sulfonamides (common pharmacophores in COX-2 inhibitors and antiviral agents).[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.[1]
Radiolabeling Surrogate
In nuclear medicine, stable iodinated compounds often serve as "cold standards" for radio-iodinated analogs (
References
-
Sigma-Aldrich. N-Methyl-p-toluenesulfonamide Product Specification (CAS 640-61-9).[1][3] Retrieved from .[1][3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12543: N-Methyl-p-toluenesulfonamide.[1] Retrieved from .
-
Bovonsombat, P., et al. (2009).[7] Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid.[1][7] Tetrahedron Letters. (Methodology adapted for sulfonamide iodination).[8]
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonylated Derivatives. Retrieved from .
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-Methyl-p-toluenesulfonamide | 640-61-9 [chemicalbook.com]
- 3. N-甲基对甲苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 8. mdpi.com [mdpi.com]

